![molecular formula C16H12N4O5 B3826984 N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-phenoxyacetohydrazide](/img/structure/B3826984.png)
N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-phenoxyacetohydrazide
Overview
Description
N-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-phenoxyacetohydrazide, also known as IND-5, is a synthetic compound that has gained significant attention in scientific research due to its potential application in various fields.
Mechanism of Action
The mechanism of action of N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-phenoxyacetohydrazide is not fully understood. However, it has been suggested that it may exert its biological effects through the inhibition of various enzymes and signaling pathways involved in the regulation of cellular processes.
Biochemical and Physiological Effects:
N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-phenoxyacetohydrazide has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of bacterial growth, the suppression of inflammatory cytokine production, and the induction of apoptosis in cancer cells. It has also been shown to modulate various cellular signaling pathways, including the MAPK and NF-κB pathways.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-phenoxyacetohydrazide in lab experiments is its broad spectrum of biological activity, which makes it a versatile tool for investigating various cellular processes. However, one limitation is the lack of information regarding its toxicity and potential side effects, which may limit its application in certain contexts.
Future Directions
There are several potential future directions for N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-phenoxyacetohydrazide research, including the development of novel therapeutics based on its antimicrobial, anti-inflammatory, and anticancer properties. Additionally, further studies are needed to elucidate its mechanism of action and potential toxicity, as well as to explore its application in other fields, such as materials science and catalysis.
Scientific Research Applications
N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-phenoxyacetohydrazide has been extensively studied for its potential application in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to possess antimicrobial, anti-inflammatory, and anticancer properties, making it a promising candidate for the development of novel therapeutics.
properties
IUPAC Name |
N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]-2-phenoxyacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O5/c21-14(9-25-11-4-2-1-3-5-11)18-19-15-12-8-10(20(23)24)6-7-13(12)17-16(15)22/h1-8,17,22H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRFEGQPIWKGSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(5-Nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-phenoxyacetohydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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